![molecular formula C5H7NO B082768 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- CAS No. 13950-21-5](/img/structure/B82768.png)
2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-
Overview
Description
2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- is a chemical compound with the formula C5H7NO. It contains a total of 14 atoms, including 7 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It is an important class of γ-lactam compounds and is widely present in the structure of natural products, drugs, and biologically active molecules .
Synthesis Analysis
A four-step, practical, and easily scalable synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important building block of the antidiabetic drug glimepiride, has been accomplished. Key features of the synthesis include the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .Molecular Structure Analysis
The molecular structure of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- includes 2 double bonds, 1 five-membered ring, and 1 tertiary amide (aliphatic) .Chemical Reactions Analysis
The synthesis methods and strategies based on 2H-pyrrol-2-ones skeleton including 1,5-dihydro-2H-pyrrol-2-ones have made great progress .Physical And Chemical Properties Analysis
The physical and chemical properties of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- include a molecular weight of 97.12 g/mol .Scientific Research Applications
Synthesis of Derivatives
1-Methyl-1H-pyrrol-2(5H)-one is used in the synthesis of various derivatives. For instance, it is used in the synthesis of 1-methyl-1H-pyrrole-2-carbohydrazide, 1-Methyl-1H-pyrrole-2-carbonyl chloride, and 2-Methyl-1H-pyrrole-3-carboxylic acid .
Ethynylation
1-Methyl-1H-pyrrol-2(5H)-one has been used in the synthesis of 1-(1-Methyl-1H-pyrrol-2-yl)prop-2-yn-1-ol. This compound was synthesized for the first time by ethynylation of 1-methyl-1H-pyrrole-2-carbaldehyde with acetylene in the superbasic system KOH-DMSO-H2O under atmospheric pressure .
Building Block in Organic Synthesis
1-Methyl-1H-pyrrol-2(5H)-one is a valuable building block in organic synthesis. It is used in the synthesis of various compounds such as Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile, and Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride .
Synthesis of Amino Acids
1-Methyl-1H-pyrrol-2(5H)-one is used in the synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine, an amino acid .
Synthesis of Carboxylic Acids
1-Methyl-1H-pyrrol-2(5H)-one is used in the synthesis of Methyl 1H-pyrrole-3-carboxylate and Methyl 3-(1H-pyrrol-2-yl)propanoate, which are carboxylic acids .
Synthesis of Complex Organic Compounds
1-Methyl-1H-pyrrol-2(5H)-one is used in the synthesis of complex organic compounds such as 1-methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)-amino]-1H-pyrrole-2-carboxylic acid .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is a derivative of pyrrole, which is a basic structure in many natural compounds and drugs
Mode of Action
It has been synthesized for the first time by ethynylation of 1-methyl-1h-pyrrole-2-carbaldehyde with acetylene in the superbasic system koh-dmso-h2o under atmospheric pressure . This suggests that the compound might interact with its targets through a radical approach.
Biochemical Pathways
Pyrrole derivatives are known to be involved in various biological processes, including the synthesis of heme, a component of hemoglobin
Action Environment
The action, efficacy, and stability of 1-Methyl-1H-pyrrol-2(5H)-one can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the superbasic system KOH-DMSO-H2O was used for its synthesis , suggesting that the compound might be stable and active in basic environments.
properties
IUPAC Name |
1-methyl-2H-pyrrol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-6-4-2-3-5(6)7/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGGRTWHRJRQKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336725 | |
Record name | 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- | |
CAS RN |
13950-21-5 | |
Record name | 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there any other studies investigating the biological activity of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- from fungal sources?
A1: While the provided study focuses on the volatile profile, it does not delve into the specific biological activities of individual compounds []. Further research exploring the potential bioactivities of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-, particularly from fungal sources like P. hepiali, is necessary. Investigating its potential antimicrobial, antioxidant, or cytotoxic activities could be promising research avenues.
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